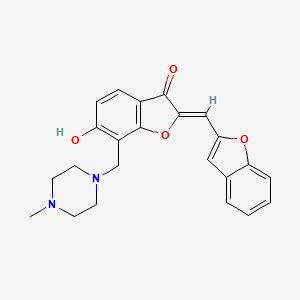

(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a fused bicyclic benzofuran core. Key structural features include:

- (Z)-2-(Benzofuran-2-ylmethylene) substituent: A conjugated exocyclic double bond at the C2 position, stabilized by the aromatic benzofuran moiety.

- 7-((4-Methylpiperazin-1-yl)methyl) group: A piperazine-derived side chain at C7, enhancing solubility and enabling interactions with biological targets (e.g., enzymes, receptors).

This compound’s design likely aims to optimize pharmacokinetic properties (e.g., bioavailability) and pharmacodynamic activity through strategic substitution. Piperazine derivatives are frequently employed in medicinal chemistry due to their versatility in modulating solubility, basicity, and target engagement .

Properties

IUPAC Name |

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-24-8-10-25(11-9-24)14-18-19(26)7-6-17-22(27)21(29-23(17)18)13-16-12-15-4-2-3-5-20(15)28-16/h2-7,12-13,26H,8-11,14H2,1H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIBQJQMFNKHNC-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of benzofuran derivatives often involves the condensation of benzofuran derivatives with various reagents. For our compound, the synthetic pathway typically includes:

- Formation of Benzofuran Backbone : Utilizing benzofuran-2-carbaldehyde and appropriate hydrazine derivatives.

- Methylation and Hydroxylation : Introducing functional groups at specific positions on the benzofuran ring to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds structurally similar to our target have shown significant antiproliferative effects against various cancer cell lines:

The presence of hydroxyl and methoxy groups has been linked to increased cytotoxicity, suggesting that these substitutions are crucial for enhancing the compound's efficacy against cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are important in neuropharmacology. The inhibition profile is summarized below:

| Compound | Enzyme Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2l | MAO-A | 0.073 ± 0.003 | Competitive Inhibition |

| 10h | MAO-B | TBD | TBD |

The ability to inhibit MAO-A suggests potential applications in treating depression and anxiety disorders, as MAO inhibitors are known to increase serotonin levels in the brain .

Anti-inflammatory Activity

In addition to anticancer and neuropharmacological effects, anti-inflammatory properties have been observed in related benzofuran compounds. Studies indicate that certain derivatives exhibit significant anti-inflammatory activity in carrageenan-induced models:

| Compound | Model Type | Activity Level |

|---|---|---|

| 6a | Rat Paw Edema | High (50 mg/kg) |

| 6b | Rat Paw Edema | Moderate |

This suggests that modifications to the benzofuran structure can lead to compounds with therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:

- Hydroxyl Groups : Hydroxyl substitutions at specific positions enhance cytotoxicity.

- Methylpiperazine Moiety : The presence of a piperazine ring improves binding affinity to biological targets.

- Positioning of Functional Groups : The position of substituents on the benzofuran ring significantly influences both potency and selectivity against cancer cell lines and enzymes.

Case Studies

Several case studies have evaluated the efficacy of similar compounds in vivo:

- Anti-leukemic Activity : A study demonstrated that a derivative with a similar structure exhibited a 67% tumor growth inhibition rate in MV4-11 xenograft models, indicating strong anticancer potential .

- Neuroprotective Effects : Another study focused on a related compound that showed promise in reducing neuroinflammation in animal models, suggesting potential applications for neurodegenerative diseases .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C20H22N2O3

- Molecular Weight : 370.5 g/mol

- IUPAC Name : (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Anti-inflammatory Activity

Research indicates that this compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial in managing inflammatory responses. The following table summarizes the IC50 values for various compounds:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Test Compound | 0.62 | COX-II |

| Celecoxib | 0.78 | COX-II |

The compound's potency suggests it may serve as a promising candidate for treating inflammatory diseases.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are essential in protecting cells from oxidative stress. Various assays have been employed to measure its free radical scavenging capabilities, indicating its potential in preventing oxidative damage.

Anticancer Properties

Preliminary studies suggest that the compound exhibits anticancer activity against multiple cancer cell lines. The mechanisms underlying this activity include:

- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It may halt the proliferation of cancer cells, making it a candidate for further development in cancer therapy.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |

| Piperazine substituent | Improves binding affinity to biological targets |

| Benzofuran core | Contributes to overall biological activity |

Case Studies

Several case studies provide insights into the efficacy of this compound:

In Vivo Studies

Animal models treated with the compound exhibited significant reductions in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.

Cell Culture Studies

In vitro experiments using human cancer cell lines revealed that the compound induces apoptosis at concentrations that do not significantly affect normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

Research has shown that similar benzofuran derivatives possess antimicrobial properties against various pathogens, suggesting that this compound may also exhibit significant antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Potential: Nitro- and fluoro-substituted benzofurans (e.g., ) have demonstrated antimycobacterial activity, implying the target compound’s fluorobenzofuran core may confer similar properties.

- Solubility and Bioavailability : Piperazine and hydroxyethyl-piperazine derivatives () are often prioritized in drug design for their balanced lipophilicity and solubility.

- Synthetic Accessibility: The dimethylaminomethyl variant may offer simpler synthesis routes, but the 4-methylpiperazinyl group in the target compound provides a more tunable pharmacophore.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran core in this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The benzofuran core can be synthesized via heteroannulation or Suzuki cross-coupling reactions. For example, palladium-catalyzed Suzuki coupling in aqueous media enables efficient biaryl bond formation, critical for benzofuran derivatives . Optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–100°C), and solvent systems (e.g., THF/water mixtures). Protecting groups, such as benzyloxy groups, are often used to stabilize reactive hydroxyl groups during synthesis .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR to confirm regiochemistry and substituent positions.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Elemental analysis to verify stoichiometry.

- HPLC-MS for purity assessment and detection of byproducts (e.g., demethylated or oxidized derivatives) .

Q. How can initial biological screening be designed to evaluate the compound's antioxidant or neuroprotective potential?

- Methodological Answer : Use cell-free assays (e.g., DPPH radical scavenging) to assess antioxidant activity. For neuroprotection, employ primary rat cortical neuronal cultures exposed to excitotoxins (e.g., glutamate) and measure cell viability via MTT assays. Include positive controls like ascorbic acid (antioxidant) or memantine (neuroprotectant) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the dual inhibitory activity (e.g., PI3K/VEGFR2) of this compound, and how can docking studies inform SAR?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina with crystal structures of PI3K (PDB: 4LZP) and VEGFR2 (PDB: 4ASD). Focus on key binding residues (e.g., PI3K’s Lys802, VEGFR2’s Asp1046). Validate predictions with in vitro kinase assays and correlate results with substituent modifications (e.g., methylpiperazine’s role in solubility and target engagement) .

Q. How can contradictory data on the compound’s cytotoxicity across cancer cell lines (e.g., HePG2 vs. MCF-7) be systematically resolved?

- Methodological Answer : Conduct dose-response assays (IC50 determination) across multiple cell lines under standardized conditions. Investigate off-target effects via transcriptomic profiling (RNA-seq) or proteomic analysis. Compare cellular uptake using LC-MS to rule out pharmacokinetic variability .

Q. What strategies are effective for probing the mechanism of action when antioxidant and receptor-mediated pathways are both implicated?

- Methodological Answer : Use genetic knockdown (siRNA) or pharmacological inhibitors (e.g., LY294002 for PI3K) to isolate pathways. Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence and correlate with apoptosis markers (e.g., caspase-3 activation). Perform rescue experiments with antioxidants (e.g., NAC) to confirm dual mechanisms .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s metabolic stability without compromising efficacy?

- Methodological Answer : Modify the methylpiperazine moiety to reduce CYP450-mediated metabolism. Introduce fluorine atoms or bulky substituents to block metabolic hotspots. Assess stability in liver microsome assays and correlate with LogP adjustments (e.g., from 4.44 to <3.5) to improve solubility .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro antioxidant activity and in vivo neuroprotection outcomes?

- Methodological Answer : Re-evaluate bioavailability using pharmacokinetic studies (plasma/tissue concentration measurements). Consider blood-brain barrier permeability via PAMPA-BBB assays. Test metabolites (e.g., hydroxylated derivatives) for activity, as they may mediate in vivo effects .

Q. What experimental controls are critical when comparing this compound’s activity to structurally similar benzofuran derivatives (e.g., 2-aminobenzofuran)?

- Methodological Answer : Include matched molecular pairs (MMPs) in assays to isolate substituent effects. Use isogenic cell lines to minimize genetic variability. Normalize data to internal standards (e.g., β-actin in Western blots) and validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.